1-(3-chlorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
Description
Substituent Placement and Priority
- The 1-(3-chlorobenzyl) group is attached to the nitrogen atom at position 1 of the triazole ring.
- The 5-(4-fluorophenyl) substituent is bonded to position 5 of the pyrrole ring.
The numbering of the fused system follows IUPAC guidelines for heterocyclic compounds, prioritizing the triazole ring due to its higher nitrogen content. The resulting systematic name is:
3a,6a-Dihydro-1-(3-chlorobenzyl)-5-(4-fluorophenyl)pyrrolo[3,4-d]triazole-4,6-dione .
Isomeric Possibilities
Isomerism in this compound arises from:
- Stereoisomerism : Partial saturation at 3a and 6a positions could lead to cis-trans isomerism, though the rigid bicyclic system likely restricts free rotation.
- Substituent Orientation : The meta-chloro and para-fluoro groups on the benzyl and phenyl rings, respectively, enforce distinct electronic and spatial configurations.
Properties
Molecular Formula |
C17H12ClFN4O2 |
|---|---|
Molecular Weight |
358.8 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C17H12ClFN4O2/c18-11-3-1-2-10(8-11)9-22-15-14(20-21-22)16(24)23(17(15)25)13-6-4-12(19)5-7-13/h1-8,14-15H,9H2 |
InChI Key |
MRIWLHKSNCGDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2 |
Origin of Product |
United States |
Preparation Methods
Triazole Ring Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,2,3-triazole core is typically synthesized via CuAAC, a regioselective method for 1,4-disubstituted triazoles.
-
Reactants : 3-Chlorobenzyl azide + Alkyne precursor with 4-fluorophenyl group.
-
Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), t-BuOH:H₂O (2:1), 25°C, 3–6 hours.
-
Yield : 70–85% after column chromatography.
Mechanism :
Pyrrolo[3,4-d]Triazole-Dione Construction
The fused pyrrolo-triazole-dione system is built through cyclization reactions.
Cyclization of Diamine Intermediates
Diamines derived from triazoles undergo cyclization with dicarbonyl reagents:
-
Intermediate : 4,5-Diamino-1-(3-chlorobenzyl)-1H-1,2,3-triazole.
-
Reagent : Oxalyl chloride or diethyl oxalate.
-
Conditions : Reflux in anhydrous THF, 6–12 hours.
-
Yield : 60–75%.
Key Observation : Acidic conditions (e.g., HCl/EtOH) enhance ring closure efficiency.
Hydrazine-Mediated Cyclization
Hydrazine hydrate facilitates dione formation via intramolecular condensation:
-
Intermediate : 1-(3-Chlorobenzyl)-5-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.
-
Reagent : Hydrazine hydrate (excess).
-
Conditions : Reflux in ethanol, 8 hours.
-
Yield : 68–72%.
3-Chlorobenzyl Group Installation
4-Fluorophenyl Functionalization
Optimized Synthetic Routes
Two principal routes have been validated:
Route A: Sequential CuAAC and Cyclization
Overall Yield : 52–58% (3 steps).
Route B: One-Pot Tandem Reaction
-
Combine 3-chlorobenzyl azide, 4-fluorophenylacetylene, and oxalyl chloride in Cu(I)/DBU system.
-
Conditions : DMF, 80°C, 12 hours.
-
Yield : 45–50% (single step).
Critical Analysis of Methods
Advantages and Limitations
Solvent and Catalyst Impact
-
Polar Solvents (DMF, DMSO): Enhance cyclization rates but may decompose acid-sensitive groups.
-
Cu(I) Catalysts : Critical for triazole formation but require rigorous exclusion of oxygen.
Research Findings and Innovations
Novel Catalysts
Green Chemistry Approaches
-
Aqueous Micellar Systems : SDS micelles in water boost CuAAC efficiency (yield: 82%).
-
Solvent-Free Cyclization : Ball milling reduces reaction time to 2 hours.
Data Tables
Table 1. Comparison of Key Synthetic Methods
| Parameter | Route A | Route B | Hydrazine Cyclization |
|---|---|---|---|
| Steps | 3 | 1 | 2 |
| Total Yield | 52–58% | 45–50% | 60–65% |
| Purity (HPLC) | >98% | 90–95% | >97% |
| Scalability | Industrial | Lab-scale | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The chlorobenzyl and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at the chlorobenzyl or fluorophenyl positions.
Scientific Research Applications
1-(3-chlorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Physicochemical and Structural Comparison
Key Observations :
- Lipophilicity : The target compound (XLogP3 = 4.9) is more lipophilic than Compound 13 (~3.5), likely due to its chlorophenyl and thia groups, enhancing membrane permeability.
- Polar Surface Area : The spiro compound () and nitro derivative () have lower and higher polarities, respectively, affecting solubility and blood-brain barrier penetration.
Research Findings and Mechanistic Insights
- Structural-Activity Relationships (SAR) :
- In Silico Predictions: ’s framework—using molecular docking and physicochemical descriptors—could predict the target compound’s mechanism of action (MOA).
- Antimicrobial Potential: Structural parallels to pyridone-thiophene hybrids () imply possible activity against Gram-positive bacteria, though empirical testing is required.
Biological Activity
The compound 1-(3-chlorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 327.78 g/mol. The structure features a pyrrolo-triazole core with substituents that may influence its pharmacological properties.
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target molecule have demonstrated cytotoxic effects against various cancer cell lines:
- Colon Carcinoma HCT-116 : A related compound showed an IC50 value of 6.2 µM.
- Breast Cancer T47D : Another derivative exhibited IC50 values of 43.4 µM and 27.3 µM for different analogs .
These findings suggest that the triazole moiety is crucial for biological activity against cancer cells.
Antimicrobial Activity
Triazoles are known for their broad-spectrum antimicrobial properties. In studies involving various triazole derivatives:
- Compounds were tested against pathogenic bacteria and demonstrated significant antibacterial activity compared to standard antibiotics like chloramphenicol .
- The presence of halogen substituents (e.g., chlorine and fluorine) in the structure may enhance the antimicrobial efficacy.
The precise mechanism by which 1-(3-chlorobenzyl)-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione exerts its biological effects is still under investigation. However, it is hypothesized that:
- The triazole ring may interact with cellular targets involved in DNA synthesis or repair.
- The chlorobenzyl and fluorophenyl groups could enhance lipophilicity, facilitating membrane penetration .
Data Table: Biological Activity Overview
| Activity | Cell Line/Pathogen | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HCT-116 (Colon) | 6.2 | |
| Anticancer | T47D (Breast) | 27.3 | |
| Antimicrobial | Various Pathogens | Significant Activity |
Case Studies
- Case Study on Anticancer Effects : A recent study evaluated a series of triazole derivatives for their cytotoxicity against HCT-116 and T47D cell lines. The results indicated that modifications to the triazole core significantly affected potency.
- Antimicrobial Evaluation : Another investigation focused on the antibacterial properties of similar triazole compounds against common pathogens. The results highlighted enhanced activity due to specific substitutions on the triazole ring.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
The synthesis of this heterocyclic compound involves multi-step reactions requiring precise control of reaction parameters. Key challenges include:
- Heterocycle Formation : Cyclization steps to construct the pyrrolo-triazole core may suffer from low yields due to steric hindrance from the 3-chlorobenzyl and 4-fluorophenyl groups. Solvent selection (e.g., DMF or toluene) and base catalysts (e.g., K₂CO₃) are critical to stabilize intermediates .
- Purity Optimization : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to separate stereoisomers arising from the dihydropyrrolo-triazole core .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural features?
A combination of techniques is essential:
- ¹H/¹³C NMR : Resolve stereochemistry at the 3a and 6a positions, with diagnostic peaks for the chlorobenzyl group (~7.2–7.4 ppm aromatic protons) and fluorophenyl substituents (~6.8–7.1 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ ions) and detect fragmentation patterns specific to the triazole-pyrrolo core .
- IR Spectroscopy : Identify carbonyl stretches (~1700–1750 cm⁻¹) from the dione moiety .
Q. How do the 3-chlorobenzyl and 4-fluorophenyl substituents influence electronic properties?
- The electron-withdrawing chlorine atom on the benzyl group enhances electrophilicity at the triazole ring, potentially increasing reactivity in nucleophilic substitution reactions.
- The 4-fluorophenyl group introduces moderate electron-withdrawing effects, altering π-π stacking interactions in biological systems. Computational studies (e.g., DFT) can quantify these effects .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for similar triazole-pyrrolo derivatives?
Discrepancies often arise from:
- Temperature Gradients : For example, cyclization at 80°C vs. 110°C may lead to varying byproduct profiles. Systematic optimization using Design of Experiments (DoE) is advised .
- Catalyst Loading : Palladium catalysts (e.g., Pd(PPh₃)₄) in cross-coupling steps require strict anhydrous conditions. Inconsistent catalyst activity can be mitigated by pre-activation with reducing agents .
- Validation : Reproduce reactions under controlled conditions (e.g., inert atmosphere) and compare yields via HPLC purity analysis .
Q. How can in silico modeling predict biological target interactions for this compound?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or cytochrome P450 isoforms). The fluorophenyl group’s hydrophobic surface may favor interactions with aromatic pockets in protein active sites .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., triazole N-atoms) and hydrophobic regions (chlorobenzyl group) for target engagement .
- ADMET Prediction : Tools like SwissADME assess bioavailability, with logP values >3 indicating potential membrane permeability challenges due to the bulky substituents .
Q. What methodologies enable SAR studies for optimizing bioactivity?
- Substituent Variation : Synthesize analogs with modified benzyl (e.g., 4-Cl vs. 3-Cl) or fluorophenyl (e.g., 2-F vs. 4-F) groups to assess effects on potency .
- Biological Assays : Test inhibition of cancer cell lines (e.g., MTT assays) or antimicrobial activity (e.g., MIC against S. aureus) to correlate structural changes with activity .
- Crystallography : Resolve X-ray structures of target-bound complexes to identify key binding motifs (e.g., halogen bonds from the chlorine atom) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
